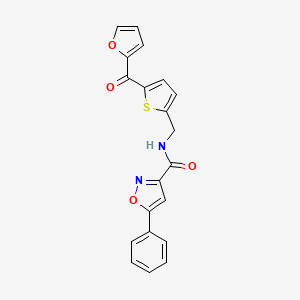

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

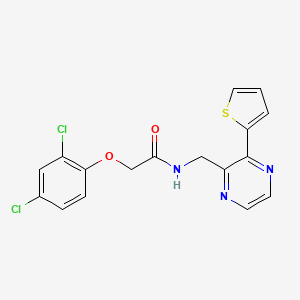

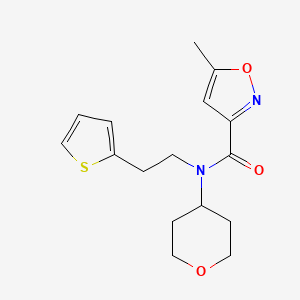

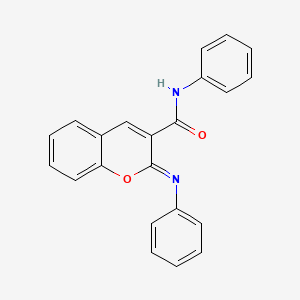

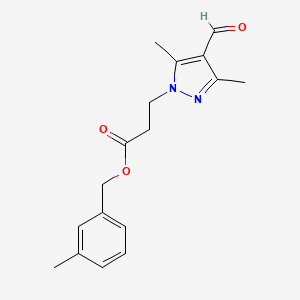

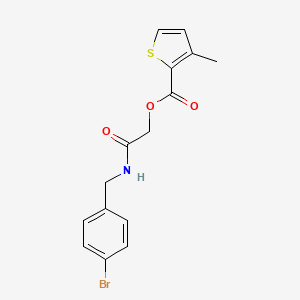

This compound is a derivative of furan/thiophene-2-carboxamide . Furan and thiophene carboxamide derivatives are an important class of heterocyclic organic compounds . They have a wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic, potential HLGP, HIV-1 and renin inhibitor, cytotoxic, and brain-penetrant inhibitors of trypanosoma brucei .

Synthesis Analysis

Furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The chemical structures were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of the compound was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

The compound was prepared from acyl chlorides and heterocyclic amine derivatives . The chemical reactions involved in the synthesis were confirmed using different spectroscopic methods .Physical And Chemical Properties Analysis

The compound is a white solid . The yield was 66%, and the melting point was 106–109 °C . The elemental analysis for C10H9NO2S was calculated as C, 57.96; H, 4.38; N, 6.76; S, 15.47 and found as C, 57.98; H, 4.35; N, 6.73.12; S, 15.43 .Applications De Recherche Scientifique

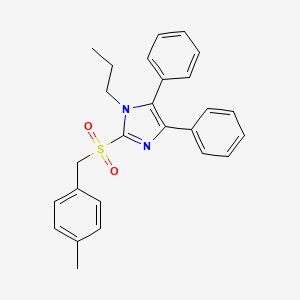

Antiprotozoal Agents

The compound has been studied as part of a class of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, which are potent antiprotozoal agents. These compounds have shown strong DNA affinities and excellent in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating their potential as treatments for trypanosomal and malaria infections (Ismail et al., 2004).

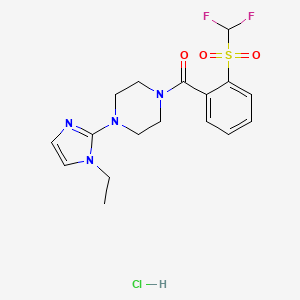

C-H Bond Activation/Borylation

Research into the C-H bond activation and borylation of furans and thiophenes catalyzed by half-sandwich iron N-heterocyclic carbene complexes has provided insights into the synthesis of aryl complexes. These findings contribute to the understanding of dehydrogenative coupling processes, potentially impacting synthetic chemistry and material science applications (Hatanaka et al., 2010).

Chemoselective Protection

The chemoselective protection of heteroaromatic aldehydes, including furan- and thiophene-2-carboxaldehydes, showcases the compound's relevance in organic synthesis. This method allows for the selective protection and functionalization of these aldehydes, useful in the preparation of various heteroaromatic compounds (Carpenter & Chadwick, 1985).

Synthesis and Reactivity

The synthesis and electrophilic substitution reactions of compounds related to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide have been explored, revealing pathways for generating various functionalized materials. These studies offer valuable insights into the reactivity and potential applications of such compounds in medicinal chemistry and materials science (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Nematicidal Activity

Compounds structurally related to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide have been synthesized and evaluated for their antimicrobial and nematicidal activities. These findings highlight the potential of such compounds in developing new antimicrobial agents and pesticides, reflecting their broad applicability in pharmacology and agronomy (Reddy et al., 2010).

Propriétés

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S/c23-19(16-7-4-10-25-16)18-9-8-14(27-18)12-21-20(24)15-11-17(26-22-15)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDDSWKGBXOPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2845358.png)

![2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2845360.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2845368.png)

![2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile](/img/structure/B2845371.png)

![5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2845372.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2845378.png)